molecular formula C9H8N2O2 B185405 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 129912-22-7

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B185405
CAS No.: 129912-22-7
M. Wt: 176.17 g/mol
InChI Key: NBYAZKTYJOAYDZ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.18 g/mol (CAS: 129912-22-7) . The carboxylic acid group enables further derivatization, while the methyl substituent influences electronic and steric properties, impacting reactivity and biological activity.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYAZKTYJOAYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • Imidazo[1,2-a]pyridine-6-carboxylic acid (1 equiv)

    • Iodomethane (1.5 equiv)

    • Cesium carbonate (3 equiv)

  • Solvent : DMF (100 ml per 2.61 g substrate)

  • Temperature : Ambient (20–25°C)

  • Time : 12–16 hours

The reaction mixture is quenched with brine and extracted with ethyl acetate. Subsequent washes with saturated sodium bicarbonate and 1N HCl remove acidic/byproduct impurities. Despite its simplicity, this method yields only 39% due to competing side reactions, such as over-alkylation or decomposition of the imidazo-pyridine core under prolonged basic conditions.

Multi-step Synthesis via Ester Intermediate

A higher-yielding approach involves the synthesis and subsequent hydrolysis of methyl or isopropyl ester precursors. This method, detailed in patent WO2018008929A1, achieves an 85% yield through careful control of reaction conditions.

Step 1: Esterification of the Carboxylic Acid

The starting material, 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid, is converted to its isopropyl ester using thionyl chloride and isopropanol.

ParameterValue
ReagentThionyl chloride (1.2 equiv)
SolventAnhydrous dichloromethane
Temperature0°C to ambient
Yield92% (intermediate ester)

Step 2: Alkaline Hydrolysis

The ester intermediate is hydrolyzed to the carboxylic acid using sodium hydroxide:

  • Conditions : 2N NaOH in ethanol, 80°C for 2 hours.

  • Workup : Acidification with 2N HCl to pH 5 precipitates the product.

Critical Factors Affecting Yield:

  • Base Concentration : Excess NaOH (5–10 equiv) ensures complete hydrolysis.

  • Temperature Control : Heating above 85°C degrades the imidazo-pyridine ring.

  • Acidification Rate : Slow addition of HCl minimizes particle aggregation and improves crystallinity.

Alternative Synthetic Routes and Modifications

Oxidative Coupling of 2-Aminopyridine Derivatives

Patent EP1491543B1 discloses a method involving oxidative coupling of 2-aminopyridine with α,β-unsaturated aldehydes, followed by cyclization. While this route is less common for 2-methyl derivatives, it provides structural flexibility for analogs.

Key Reaction Metrics:

ParameterValue
Oxidizing AgentMnO₂ or DDQ
SolventToluene or DMF
Cyclization Temp120°C for 2–4 hours
Yield Range50–65%

Halogenation-Hydrolysis Sequences

Bromination at the 6-position followed by carboxylation via CO₂ insertion has been explored but remains limited by poor regioselectivity.

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityCost Efficiency
Direct Alkylation39%95%ModerateHigh
Ester Hydrolysis85%99%HighModerate
Oxidative Coupling55%90%LowLow

Industrial Considerations:

  • The ester hydrolysis route is preferred for large-scale production due to its reproducibility and high yield.

  • Direct alkylation remains useful for small-scale synthesis where reagent cost is a primary concern.

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v) achieves >99% purity after two recrystallizations.

  • Particle Size : Controlled cooling (0.5°C/min) yields uniform crystals (50–100 μm).

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 2.37 (s, 3H, CH₃), 6.70 (s, 1H, pyridine-H), 8.09 (s, 1H, imidazole-H).

  • HPLC : Rt = 4.2 min (C18 column, 0.1% TFA in acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Methyl (C2), COOH (C6) C₉H₈N₂O₂ 176.18 129912-22-7 Intermediate for kinase inhibitors
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl (C6), COOH (C3) C₈H₅ClN₂O₂ 196.59 138642-97-4 Slightly water-soluble; antiviral research
6-Trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (C6), COOH (C2) C₉H₅F₃N₂O₂ 230.15 1350323-88-4 High lipophilicity; CDK inhibitor studies
Imidazo[1,2-a]pyrimidine-6-carboxylic acid Pyrimidine core (vs. pyridine) C₇H₅N₃O₂ 163.13 944896-64-4 Anxiolytic and cardiovascular agents
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate Cl-pyridinyl (C2), COOCH₃ (C6) C₁₄H₁₀ClN₃O₂ 287.70 1011717-00-2 Anticonvulsant precursor

Pharmacological and Reactivity Differences

Pharmacological Profiles

  • Kinase Inhibition : The trifluoromethyl analogue (6-trifluoromethylimidazo[1,2-a]pyridine-2-carboxylic acid) exhibits enhanced binding to cyclin-dependent kinases (CDKs) due to increased lipophilicity .
  • Antiviral Activity : 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives show promise in antiviral research, with solubility profiles adjusted by the chloro substituent .
  • Neuroactive Potential: Imidazo[1,2-a]pyrimidine-6-carboxylic acid derivatives demonstrate anxiolytic properties, attributed to the pyrimidine ring’s electronic effects .

Biological Activity

2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid (2-MI) is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of 2-MI, focusing on its efficacy against various pathogens and its mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-MI belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused ring structure that contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-MI derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for various derivatives of 2-MI against Mtb:

CompoundMIC (μM)Activity Type
This compound0.03 - 5.0Inhibitor of Mtb growth
4-Derivative≤0.006Potent against MDR Mtb
6-Derivative0.004Potent against XDR Mtb

These compounds have shown promising results in high-throughput screening assays, indicating their potential as new therapeutic agents against tuberculosis .

The mechanisms through which 2-MI exerts its antimicrobial effects include:

  • Inhibition of Bacterial Growth : Compounds derived from 2-MI demonstrate significant inhibition against both replicating and non-replicating forms of Mtb.
  • Cytotoxicity Profiles : Many derivatives exhibit low cytotoxicity against human cell lines (IC50 >128 μM), suggesting a favorable safety profile for further development .

Anticancer Activity

In addition to its antimicrobial properties, 2-MI has been investigated for its anticancer effects. Various studies have reported that certain derivatives can inhibit cancer cell proliferation.

Case Studies

  • In Vitro Studies : A study evaluated several imidazo[1,2-a]pyridine derivatives for their anticancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
    CompoundCell LineIC50 (μM)
    Compound APC-35.0
    Compound BMCF-73.5
  • Mechanistic Insights : The anticancer activity is attributed to the induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 2-MI and its derivatives can be significantly influenced by structural modifications. SAR studies have revealed that:

  • Substituents at Specific Positions : The introduction of bulky groups at the C3 or C4 positions enhances potency against Mtb.
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability, which is crucial for antimicrobial efficacy.

Q & A

Basic: What are the common synthetic routes for preparing 2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid, and what catalysts are typically employed?

The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine derivatives and carbonyl-containing precursors (e.g., ketones or aldehydes). A widely used method employs acid catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions to promote ring closure . Alternative protocols utilize DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst for milder reactions, enabling functional group compatibility . Purification is achieved via recrystallization or column chromatography to isolate the carboxylic acid derivative .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the imidazo[1,2-a]pyridine core and substituent positions. 1^1H and 13^{13}C NMR can identify aromatic protons (δ 7–9 ppm) and carboxyl groups (δ ~170 ppm) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight via [M+H]+^+ peaks . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in cyclization reactions?

Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst loading : Acidic catalysts (e.g., PTSA) at 10–20 mol% balance reactivity and side reactions .
  • Temperature control : Reflux (~80–100°C) accelerates ring closure but must avoid decomposition of the carboxylic acid group .
  • Stoichiometry : A 1:1.2 molar ratio of 2-aminopyridine to carbonyl precursor minimizes unreacted starting material .

Advanced: What strategies are employed to resolve contradictions in biological activity data among different substituted imidazo[1,2-a]pyridine derivatives?

Contradictions often arise from substituent effects or assay variability . To address this:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl, halogen, aryl groups) to isolate contributions to activity .
  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding affinities to targets like kinases or antimicrobial enzymes, reconciling discrepancies between in vitro and in silico data .

Advanced: What are the key considerations when designing SAR studies for this compound derivatives to enhance pharmacological activity?

  • Bioisosteric replacement : Substitute the methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups to modulate electronic properties and binding affinity .
  • Positional isomerism : Compare activity of 6-carboxylic acid derivatives versus 2- or 3-substituted analogs to identify pharmacophoric requirements .
  • Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by in vivo hydrolysis to the active form .
  • Toxicity screening : Prioritize derivatives with low cytotoxicity (IC50_{50} > 50 μM in HEK293 cells) before advancing to animal models .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to remove unreacted starting materials .
  • Ion-exchange chromatography : Exploit the carboxylic acid’s acidity (pKa_a ~3–4) for selective retention on anion-exchange resins .
  • Preparative HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water gradients for high-purity isolation (>98%) .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?

  • Electron-donating groups (e.g., -CH3_3) : Stabilize the imidazo[1,2-a]pyridine core, favoring electrophilic aromatic substitution at the 3-position .
  • Electron-withdrawing groups (e.g., -NO2_2) : Increase the carboxyl group’s acidity, enhancing reactivity in amidation or esterification reactions .
  • Halogens (e.g., -Cl, -F) : Enable cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties for diversification .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Derivatives likely inhibit bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase) by mimicking natural substrates. For example:

  • Methyl substituents : Enhance lipophilicity, promoting penetration through microbial membranes .
  • Carboxylic acid group : Chelates Mg2+^{2+} in gyrase’s ATP-binding pocket, disrupting DNA replication .
  • Fluoro analogs : Increase target affinity via hydrophobic interactions and reduced metabolic degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid

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